
Fmoc-D-Dap(Palm)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Dap(Palm)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of Fmoc-D-amino acids, which are widely used in peptide synthesis. This compound is a unique peptide due to its specific chemical structure, which makes it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Advanced Microscopy Techniques
Research in cell biology leverages advanced microscopy techniques such as fluorescence microscopy (FM), super-resolution microscopy (SRM), and transmission electron microscopy (TEM). The use of markers like the red fluorescent dye tetramethylrhodamine (TMR), coupled to ligands of genetically encoded self-labelling enzyme tags (e.g., HaloTag, SNAP-tag, CLIP-tag), facilitates the observation of protein dynamics and ultrastructural details in living cells across these platforms. TMR's ability to photooxidize diaminobenzidine (DAB) to an osmiophilic polymer visible on TEM sections highlights its utility as a multimodal marker for correlative light and electron microscopy (CLEM), offering insights into cellular processes at a molecular level (Liss et al., 2015).
Antibacterial Composite Materials
The development of antibacterial and anti-inflammatory composite materials leverages the self-assembling capabilities of fluorenylmethyloxycarbonyl (Fmoc)-decorated building blocks. Research into nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH demonstrates their significant impact on bacterial morphology and viability, offering a pathway to creating resin-based composites that inhibit bacterial growth without affecting the mechanical and optical properties of the materials. This approach underscores the potential of Fmoc-modified amino acids in the design of biomedical materials (Schnaider et al., 2019).
Synthesis of Protected Amino Acids
The synthesis of protected non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, employs Fmoc as a base-labile protecting group. This process involves reductive amination and the oxidation of alcoholic functions to install carboxyl groups, preserving the chirality of the starting material. Such synthetic strategies enable the production of amino acids with specific protections, facilitating their use in peptide synthesis and other biochemical applications (Temperini et al., 2020).
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, which are crucial for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the association of building blocks, leading to applications in cell cultivation, bio-templating, optical properties, drug delivery, catalysis, therapeutic interventions, and antibiotic properties. This review of Fmoc-modified biomolecules highlights their significance in developing new materials for biomedical applications (Tao et al., 2016).
Hydrogel-Based Nanomaterials
The formation of hydrogels from N-terminally Fmoc protected amino acids, such as Fmoc-Phe-OH, demonstrates the efficiency of these materials in stabilizing fluorescent few-atom silver nanoclusters. These hydrogels, formed at minimal concentrations, provide a three-dimensional matrix that supports the reduction and stabilization of silver ions to form nanoclusters with unique fluorescent properties. Such hydrogels have implications for the development of novel materials with potential applications in biosensing, imaging, and beyond (Roy & Banerjee, 2011).
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-WJOKGBTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2833753.png)
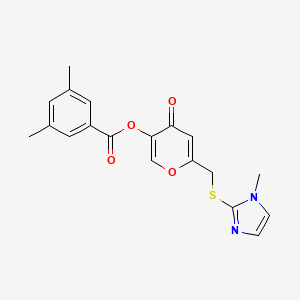
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)

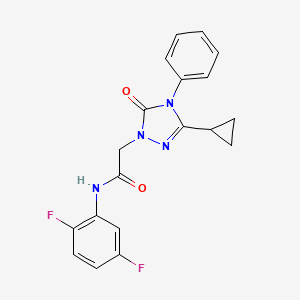
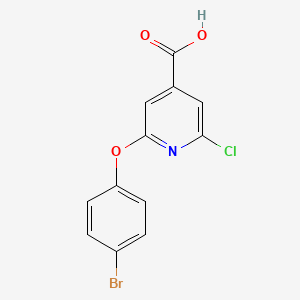

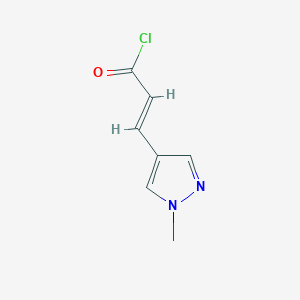
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
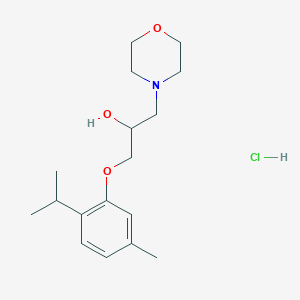
![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)